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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzoic acid

Cat. No.: B1296673 Get Quote

An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) for

Advanced Research and Drug Development

Executive Summary
4-(Methoxymethyl)benzoic acid is a bifunctional organic compound of significant interest to

the chemical, pharmaceutical, and material science sectors. Characterized by a carboxylic acid

group and a methoxymethyl ether group attached to a central benzene ring, it serves as a

highly versatile synthetic intermediate. This guide provides a comprehensive technical overview

of its core properties, validated synthesis protocols, analytical characterization, and strategic

applications, particularly in the context of drug discovery and development. As a Senior

Application Scientist, this document is designed to bridge the gap between theoretical

chemistry and practical application, offering field-proven insights to researchers and

developers.

Core Chemical Identity & Physicochemical
Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science.

4-(Methoxymethyl)benzoic acid is registered under CAS Number 67003-50-3.[1][2][3] Its

structural and physicochemical properties are summarized below.

Structural Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1296673?utm_src=pdf-interest
https://www.benchchem.com/product/b1296673?utm_src=pdf-body
https://www.benchchem.com/product/b1296673?utm_src=pdf-body
https://www.benchchem.com/product/b1296673?utm_src=pdf-body
https://fluorochem.co.uk/product/F060270/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91491705.htm
https://www.chemscene.com/product/67003-50-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A compound's utility is intrinsically linked to its structure. The presence of both a nucleophilic

ether and an electrophilic carboxylic acid on a stable aromatic scaffold makes 4-
(methoxymethyl)benzoic acid a valuable building block.

Identifier Value Source

IUPAC Name 4-(methoxymethyl)benzoic acid [1][4]

Molecular Formula C₉H₁₀O₃ [1][2][3]

Molecular Weight 166.17 g/mol [3][4]

Canonical SMILES COCC1=CC=C(C=C1)C(=O)O [1][3][4]

InChI Key
OORFINRYBCDBEN-

UHFFFAOYSA-N
[1][4]

MDL Number MFCD06375934 [1]

Physicochemical Data
Understanding the physical properties of a compound is critical for designing experiments,

including reaction setup, purification, and formulation. The data presented here are derived

from computational predictions and supplier documentation, providing a reliable baseline for

laboratory work.

Property Value Source

Physical State Solid [1][2]

Melting Point 87.05 °C (Predicted) [5]

Boiling Point 281.85 - 298.57 °C (Predicted) [5]

Density 1.177 - 1.22 g/cm³ (Predicted) [2][5]

pKa 4.19 ± 0.10 (Predicted) [2]

Solubility
Slightly soluble in Chloroform,

DMSO.[2] Insoluble in water.[6]
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Synthesis and Purification: A Validated Protocol
The synthesis of 4-(methoxymethyl)benzoic acid is most effectively achieved via a

Williamson ether synthesis, a classic and reliable Sₙ2 reaction. This pathway is favored for its

high yield and straightforward execution. The protocol described below utilizes 4-

bromomethylbenzoic acid as the starting material.

Reaction Principle and Causality
The core of this synthesis is a nucleophilic substitution reaction.[7][8] Potassium hydroxide

(KOH) in methanol serves not only as a base but also as the precursor to the active

nucleophile, potassium methoxide (CH₃O⁻K⁺). The highly reactive methoxide ion then

displaces the bromide from the benzylic position of 4-bromomethylbenzoic acid. The electron-

withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the

transition state of this Sₙ2 mechanism.[8] Heat is applied to overcome the activation energy,

thereby increasing the reaction rate.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1296673?utm_src=pdf-body
http://pnorris.people.ysu.edu/Semesters/3719LW2004/LabWeek11.pdf
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2011.pdf
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%2011.pdf
http://pnorris.people.ysu.edu/Semesters/3719LW2004/LabWeek11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials:
4-Bromomethylbenzoic Acid
Potassium Hydroxide (KOH)

Methanol (MeOH)

Sₙ2 Reaction:
• Generate methoxide (CH₃O⁻) from KOH + MeOH

• Reflux for 45-60 min to drive reaction

 Nucleophile Generation 

Aqueous Workup:
• Evaporate Methanol

• Dissolve residue in Water
• Acidify with HCl

 Quenching & Protonation 

Isolation:
• Precipitate forms

• Vacuum filter to collect crude solid

 Precipitation 

Purification:
• Wash with Hexane

• Recrystallize from hot water

 Crude Product 

Final Product:
• Filter purified crystals

• Dry under vacuum
• 4-(Methoxymethyl)benzoic acid

 Purity >97% 

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow for 4-(Methoxymethyl)benzoic acid.

Step-by-Step Experimental Protocol
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This protocol is a self-validating system; successful execution of each step is confirmed by the

physical observations described.

Nucleophile Generation:

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of

potassium hydroxide (KOH) in 25 mL of methanol. Gentle warming may be required.

Scientist's Insight: This step generates the potent methoxide nucleophile in situ. Using a

pre-made sodium methoxide solution is an alternative, but this method is often more

convenient and cost-effective.

Reaction:

To the methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]

Attach a reflux condenser and heat the mixture to a gentle boil. Maintain the reflux for 45

minutes, ensuring the reaction starts from the onset of boiling.[7]

Trustworthiness Check: The solid starting material should gradually dissolve as it reacts to

form the more soluble potassium salt of the product.

Workup and Isolation:

After cooling the flask to room temperature, remove the methanol using a rotary

evaporator.[7]

Dissolve the resulting solid residue in 30 mL of deionized water. The product at this stage

is the potassium salt, which is water-soluble.

Slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic to pH paper

(pH < 4).[7]

Causality: This crucial step protonates the carboxylate salt, converting it back to the

neutral carboxylic acid. Since the neutral form is insoluble in water, it precipitates out of

the solution, providing an effective means of separation.

Collect the white precipitate by vacuum filtration.
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Purification:

Wash the solid on the filter with two 15 mL portions of hexane to remove any non-polar

impurities.[7]

For final purification, recrystallize the crude solid from hot deionized water.[7] The principle

here is that the product is sparingly soluble in cold water but significantly more soluble in

hot water.

Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to room

temperature to form pure crystals.

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of

techniques provides orthogonal validation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

http://pnorris.people.ysu.edu/Semesters/3719LW2004/LabWeek11.pdf
http://pnorris.people.ysu.edu/Semesters/3719LW2004/LabWeek11.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Purpose Expected Observations

¹H NMR Structural Elucidation

Peaks corresponding to the

methoxy group (singlet, ~3.3

ppm), methylene protons

(singlet, ~4.5 ppm), and

aromatic protons (two

doublets, ~7.4 and 8.0 ppm).

The carboxylic acid proton will

appear as a broad singlet at

>10 ppm.

Mass Spectrometry Molecular Weight Confirmation

The mass spectrum should

show a molecular ion peak

[M]⁺ or related ions (e.g., [M-

H]⁻ in negative mode)

corresponding to the molecular

weight of 166.17 g/mol .

FTIR Spectroscopy Functional Group Identification

Characteristic stretches for the

O-H of the carboxylic acid

(~3000 cm⁻¹, broad), C=O

stretch (~1680 cm⁻¹), and C-O

ether stretch (~1100 cm⁻¹).

Melting Point Purity Assessment

A sharp melting point range

close to the literature value

(e.g., 87 °C) indicates high

purity. Impurities typically

broaden and depress the

melting range.

Note: Spectroscopic data for 4-(methoxymethyl)benzoic acid is available for reference from

chemical suppliers.[9]

Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, 4-(methoxymethyl)benzoic acid is

a strategic building block. Its value lies in its bifunctional nature, offering two distinct points for
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chemical modification. Benzoic acid derivatives are foundational in the pharmaceutical industry,

serving as intermediates for a wide array of drugs, including analgesics and anti-inflammatory

agents.[10][11][12]

Role as a Synthetic Scaffold
The compound's two functional groups can be manipulated independently, making it an ideal

scaffold for creating libraries of new chemical entities in the drug discovery process.

Carboxylic Acid Handle: This group can be readily converted into esters, amides, or acid

chlorides, allowing for the attachment of various molecular fragments to explore structure-

activity relationships (SAR).

Methoxymethyl Ether Handle: The ether linkage is generally stable, acting as a protected

form of a hydroxymethyl group. This can be a key structural element or a point for later-stage

modification if desired.

Carboxylic Acid Derivatization Aromatic Ring Modification

4-(Methoxymethyl)benzoic acid
(Core Scaffold)

Amide Library
(R-NH₂)

 Amidation 

Ester Library
(R-OH)

 Esterification 

Halogenated Analogs
(X = F, Cl, Br)

 EAS 

Nitrated Intermediates

 EAS 

Bioactive
Lead Compounds

Screening Screening Screening Screening

Click to download full resolution via product page

Caption: Conceptual role of 4-(methoxymethyl)benzoic acid as a scaffold in drug discovery.

Safety and Handling
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Professional laboratory practice requires adherence to strict safety protocols. 4-
(Methoxymethyl)benzoic acid is classified as a hazardous substance.[13]

Hazard Type GHS Classification Precautionary Codes

Acute Toxicity Acute Tox. 4 (Oral) H302: Harmful if swallowed.

Skin Irritation Skin Irrit. 2 H315: Causes skin irritation.

Eye Irritation Eye Irrit. 2
H319: Causes serious eye

irritation.

Respiratory STOT SE 3
H335: May cause respiratory

irritation.

Handling Recommendations:

Use in a well-ventilated area or chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place in a tightly sealed container.

Conclusion
4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) is a compound of high strategic value for

chemical synthesis. Its well-defined properties, straightforward and reliable synthesis, and

bifunctional nature make it an essential tool for researchers in drug development and materials

science. This guide has provided the core technical knowledge, from synthesis to application,

necessary to leverage this versatile molecule with scientific integrity and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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